molecular formula C9H9BrClNO B14058149 1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-one

1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-one

Cat. No.: B14058149
M. Wt: 262.53 g/mol
InChI Key: HSDBNSDUIZLHAX-UHFFFAOYSA-N
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Description

1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-one typically involves multiple steps. One common method starts with the preparation of 3-amino-2-chlorophenol, which is then subjected to bromination and subsequent reactions to introduce the propan-2-one moiety. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and halogen groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-2-chlorophenyl)-3-bromopropan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(3-amino-2-chlorophenyl)-3-bromopropan-2-one

InChI

InChI=1S/C9H9BrClNO/c10-5-7(13)4-6-2-1-3-8(12)9(6)11/h1-3H,4-5,12H2

InChI Key

HSDBNSDUIZLHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)CC(=O)CBr

Origin of Product

United States

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